molecular formula C10H10BClO4 B13150207 4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

4-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

Cat. No.: B13150207
M. Wt: 240.45 g/mol
InChI Key: HDGNJLAYXBVHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a boron atom within a heterocyclic structure, which imparts unique chemical properties. Benzoxaboroles are known for their biological activities and have been studied for various applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of 4-chlorophenol with boronic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxaborole ring . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 (PDE4) inhibitor, which leads to the modulation of cyclic AMP levels within cells. This inhibition results in anti-inflammatory effects by reducing the production of pro-inflammatory cytokines .

Properties

Molecular Formula

C10H10BClO4

Molecular Weight

240.45 g/mol

IUPAC Name

3-(4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid

InChI

InChI=1S/C10H10BClO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14)

InChI Key

HDGNJLAYXBVHME-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2CO1)Cl)CCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.